molecular formula C15H26N2O3S B14679166 Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- CAS No. 32410-97-2

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy-

Katalognummer: B14679166
CAS-Nummer: 32410-97-2
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: JFOFHJGTJJTTHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-diethylaminoethyl)-p-isopropoxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Thiazol-4-one benzenesulfonamides: Known for their antimicrobial properties.

Uniqueness

Benzenesulfonamide, N-(2-diethylaminoethyl)-p-isopropoxy- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal research highlight its significance .

Eigenschaften

CAS-Nummer

32410-97-2

Molekularformel

C15H26N2O3S

Molekulargewicht

314.4 g/mol

IUPAC-Name

N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C15H26N2O3S/c1-5-17(6-2)12-11-16-21(18,19)15-9-7-14(8-10-15)20-13(3)4/h7-10,13,16H,5-6,11-12H2,1-4H3

InChI-Schlüssel

JFOFHJGTJJTTHL-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.